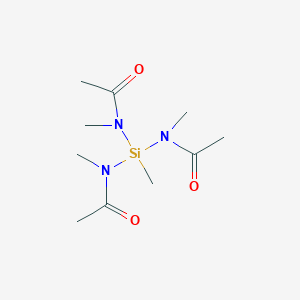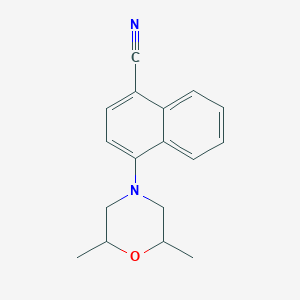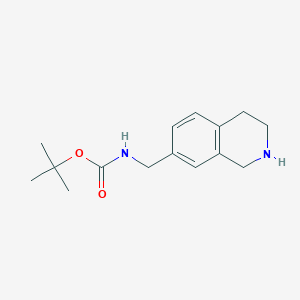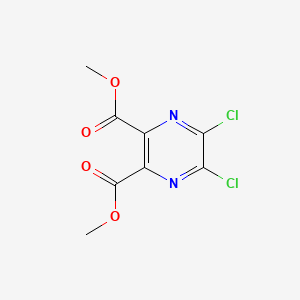
N,N',N''-(Methylsilanetriyl)tris(N-methylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) is a chemical compound characterized by the presence of silicon, nitrogen, and carbon atoms. It is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) typically involves the reaction of methylsilanetriyl compounds with N-methylacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) involves similar synthetic routes but with larger quantities of reactants and more robust equipment. The process is scaled up to ensure consistent quality and yield. Industrial production also incorporates advanced purification techniques to remove any impurities and ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild temperatures and neutral pH.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Various halogenating agents; reactions are carried out under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a variety of substituted silanes .
Scientific Research Applications
N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the study of silicon-based biochemistry and as a tool for investigating silicon’s role in biological systems.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence various biochemical pathways and processes, making the compound valuable in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylacetamide: Similar in structure but lacks the silicon atoms present in N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide).
Tris(trimethylsilyl)amine: Contains silicon and nitrogen atoms but differs in its overall structure and reactivity
Uniqueness
N,N’,N’'-(Methylsilanetriyl)tris(N-methylacetamide) is unique due to its combination of silicon, nitrogen, and carbon atoms, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
6766-67-2 |
|---|---|
Molecular Formula |
C10H21N3O3Si |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
N-[bis[acetyl(methyl)amino]-methylsilyl]-N-methylacetamide |
InChI |
InChI=1S/C10H21N3O3Si/c1-8(14)11(4)17(7,12(5)9(2)15)13(6)10(3)16/h1-7H3 |
InChI Key |
HXTZZFBBMWUFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)[Si](C)(N(C)C(=O)C)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)



![[(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B11856370.png)
![6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11856376.png)

![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)

![2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11856401.png)



